6-Chloronaphthalen-1-ol
Overview
Description
6-Chloronaphthalen-1-ol: is an organic compound with the molecular formula C10H7ClO . It is a chlorinated derivative of naphthalen-1-ol, characterized by the presence of a chlorine atom at the sixth position of the naphthalene ring. This compound is primarily used in scientific research as a building block for synthesizing various derivatives with potential biological activities or unique material properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Chloronaphthalen-1-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 6-chloronaphthalen-1-amine or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 6-chloronaphthalen-1-amine.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Chloronaphthalen-1-ol is used as a precursor in the synthesis of various organic compounds.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These derivatives are evaluated for their interactions with biological targets and their efficacy in various biological assays .
Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives find applications in the production of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 6-Chloronaphthalen-1-ol and its derivatives depends on their specific interactions with molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies based on the derivative and the target system .
Comparison with Similar Compounds
1-Chloronaphthalene: A chlorinated naphthalene derivative with the chlorine atom at the first position.
2-Chloronaphthalene: Another isomer with the chlorine atom at the second position.
Uniqueness of 6-Chloronaphthalen-1-ol: this compound is unique due to the presence of both a hydroxyl group and a chlorine atom on the naphthalene ring. This dual functionality allows for diverse chemical reactions and the synthesis of a wide range of derivatives with varied properties and applications .
Properties
IUPAC Name |
6-chloronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLZGPVINJTXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528857 | |
Record name | 6-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56820-70-3 | |
Record name | 6-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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